molecular formula C17H10ClN3O2S B2911283 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 865287-42-9

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2911283
CAS No.: 865287-42-9
M. Wt: 355.8
InChI Key: VBNAKOSQLDCJGK-UHFFFAOYSA-N
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Description

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound that features a benzo[b]thiophene core, a 1,3,4-oxadiazole ring, and a carboxamide group

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride.

    Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of the oxadiazole ring and the benzo[b]thiophene core, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-14(13)15(22)19-17-21-20-16(23-17)10-6-2-1-3-7-10/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNAKOSQLDCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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